Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate
Overview
Description
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol . It is known for its unique structure, which includes a tert-butyl group, a dioxoisoindolinyl moiety, and an ethyl carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate typically involves the reaction of phthalic anhydride with ethylamine to form the intermediate 1,3-dioxoisoindoline-2-ethylamine. This intermediate is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the ethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cell signaling and metabolic processes .
Comparison with Similar Compounds
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate can be compared with other similar compounds, such as:
N-isoindoline-1,3-dione derivatives:
Indole derivatives: Indole-based compounds are widely studied for their biological activities and are used in the synthesis of various drugs and natural products.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-ethylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-16(14(20)21-15(2,3)4)17-12(18)10-8-6-7-9-11(10)13(17)19/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKARSCFXLKDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)N1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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